molecular formula C15H22ClNO2 B1411813 Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride CAS No. 25979-24-2

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride

Cat. No.: B1411813
CAS No.: 25979-24-2
M. Wt: 283.79 g/mol
InChI Key: WGSQNBOUUWMBNL-UHFFFAOYSA-N
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Description

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 . It is used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.79 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Metabolic and Pharmacological Investigations

  • Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride and related compounds have been subject to various studies focusing on their pharmacological and metabolic pathways. For instance, certain derivatives have been evaluated for their effects on blood glucose levels, showing significant hypoglycemic activity in animal models. Substituents like Cl or CF3 on the phenyl ring and a chain length of three to five carbon atoms were identified as factors leading to the most effective substances in these studies (Eistetter & Wolf, 1982).

  • Some research has also investigated the effects of ethyl esters of beta-carboline-3-carboxylic acid and similar compounds on benzodiazepine receptors. These studies found that such compounds can produce acute behavioral syndromes and influence physiological parameters like heart rate and blood pressure in primates, which could be of relevance in modeling human anxiety (Ninan et al., 1982).

Neurological and Cognitive Effects

  • Further investigations have explored the effects of related piperidine derivatives on cognitive functions and memory. For example, T-82, a quinoline derivative, showed potential in ameliorating memory impairment induced by acetylcholinergic dysfunction (Isomae et al., 2003). Additionally, the neurotransmitter receptor systems in the brain, particularly those involving acetylcholine and γ-aminobutyric acid(A) (GABA(A)) receptors, have been shown to be affected by compounds like vinconate, which could ameliorate age-related changes in these systems (Araki et al., 1996).

  • Certain piperidine derivatives have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, revealing that specific structural modifications can lead to substantial increases in activity. These modifications and the resultant compounds may have implications for conditions like dementia (Sugimoto et al., 1990).

Chemical and Structural Analysis

  • Studies focusing on the structural and chemical properties of related compounds have also been conducted. For instance, the synthesis and evaluation of a series of pyrimidine derivatives have been documented, with insights into their cardiotonic activity and the relationship between their structure and activity (Dorigo et al., 1996).

  • Moreover, the peripheral metabolism of beta-carboline-carboxylic acid esters, which are related to this compound, has been studied to understand their interaction with benzodiazepine receptors and potential implications for their in vivo effectiveness (Simonsen et al., 1982).

Properties

IUPAC Name

ethyl 2-benzylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13;/h3-5,8-9,16H,2,6-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQNBOUUWMBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
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Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
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Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
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Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
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Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
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Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride

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